molecular formula C7H7F3N2O B1474264 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 1443279-59-1

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1474264
CAS No.: 1443279-59-1
M. Wt: 192.14 g/mol
InChI Key: ZSWKBVVPDPLSRV-UHFFFAOYSA-N
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Description

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the N1 position, a trifluoromethyl (CF₃) group at the C3 position, and a carbaldehyde (-CHO) functional group at the C5 position. Its molecular formula is C₇H₇F₃N₂O, with a molecular weight of 192.14 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical research. The carbaldehyde moiety serves as a versatile intermediate for synthesizing oximes, hydrazones, or other derivatives via condensation reactions .

Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-2-12-5(4-13)3-6(11-12)7(8,9)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWKBVVPDPLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The mechanism of action for this compound involves interaction with various molecular targets such as enzymes, receptors, and DNA. The trifluoromethyl group is known to enhance the compound's interaction with biological targets, potentially increasing its efficacy and bioavailability. The carbohydrazide moiety can form hydrogen bonds with biological targets, leading to specific biological effects .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Compounds containing pyrazole structures have shown promising anticancer properties. Research indicates that derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, certain analogs demonstrated significant apoptosis-inducing effects at micromolar concentrations .
  • Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). This activity is attributed to their ability to inhibit specific enzymes involved in inflammatory pathways .
  • Antimicrobial Properties : The compound may also possess antimicrobial activities, making it a candidate for developing new antibiotics or antifungal agents. The structural characteristics of pyrazole compounds contribute to their effectiveness against various pathogens .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines (e.g., MDA-MB-231)
Anti-inflammatoryComparable efficacy to indomethacin in reducing inflammation
AntimicrobialPotential activity against bacterial and fungal strains

Case Study: Anticancer Evaluation

A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. At concentrations of 1.0 μM, significant morphological changes were observed, alongside enhanced caspase-3 activity indicating apoptosis. Further analysis revealed that at higher concentrations (10 μM), the compound effectively inhibited cell proliferation by disrupting microtubule assembly .

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 1-ethylpyrazole with appropriate aldehydes under controlled conditions. The trifluoromethyl group significantly influences the chemical reactivity and stability of the resulting compound, enhancing its potential as a lead compound in drug discovery .

Scientific Research Applications

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article aims to explore its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that this compound showed promising activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Case Study: Synthesis of Antimicrobial Agents

A research team synthesized several derivatives of this compound and tested their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with additional halogen substitutions exhibited enhanced activity, suggesting potential for development into new antibiotics.

Agrochemicals

Herbicide Development

The compound has been explored for its potential as an herbicide due to its ability to inhibit specific enzymes involved in plant growth. Research has shown that derivatives can selectively target weeds while minimizing harm to crops.

Case Study: Herbicidal Efficacy

In a field trial, formulations containing this compound were tested against common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated controls, indicating its potential as a selective herbicide.

Material Science

Polymerization Initiators

The compound's reactivity makes it suitable as a polymerization initiator in the production of fluorinated polymers. These materials possess unique properties such as high thermal stability and chemical resistance.

Case Study: Synthesis of Fluorinated Polymers

Researchers utilized this compound in the synthesis of poly(vinylidene fluoride) (PVDF). The resulting polymer exhibited improved mechanical properties and thermal stability compared to conventional PVDF, showcasing the compound's utility in advanced materials.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound N1: Ethyl; C3: CF₃; C5: CHO C₇H₇F₃N₂O 192.14 Reactive aldehyde for functionalization; CF₃ enhances stability
Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate N1: Ethyl; C3: CF₃; C5: COOEt C₉H₁₁F₃N₂O₂ 238.19 Ester group improves solubility in organic solvents; used in agrochemical synthesis
1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde N1: CHF₂; C3: CF₃; C5: CHO C₆H₃F₅N₂O 214.09 Difluoromethyl substituent increases electronegativity; potential for altered reactivity
1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carbaldehyde N1: Ethyl; C3: Thiazole; C5: CHO C₉H₉N₃OS 207.25 Thiazole ring introduces aromaticity and potential bioactivity
4-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde C4: Methyl; C3: CF₃; C5: CHO C₆H₅F₃N₂O 178.11 Methyl at C4 may reduce steric hindrance compared to N1-ethyl derivatives

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl groups increase logP values, improving membrane permeability. Ethyl and oxan-2-yl substituents further modulate solubility .
  • Stability : Carbaldehydes are prone to oxidation, whereas esters (e.g., ethyl carboxylate) exhibit greater stability under acidic/basic conditions .

Preparation Methods

Cyclocondensation Using Hydrazine Derivatives and β-Dicarbonyl Compounds

A classical method involves the reaction of ethyl trifluoromethyl ketones with hydrazine or substituted hydrazines. The cyclocondensation proceeds under acidic or neutral conditions to form the pyrazole ring, with the trifluoromethyl group positioned at the 3-position.

  • In a typical procedure, ethyl 4,4,4-trifluoro-3-oxobutanoate can be reacted with ethyl hydrazine to yield the 1-ethyl-3-(trifluoromethyl)-1H-pyrazole intermediate.
  • Subsequent selective oxidation or formylation at the 5-position introduces the aldehyde functionality.

This method benefits from straightforward starting materials and moderate to good yields, but regioisomeric mixtures may form, requiring optimization of reaction conditions for selectivity.

Regioselective Cyclocondensation Using Methylhydrazine and Trifluoroacetyl Precursors

Patent literature (WO2017084995A1 and JP2018531887A) describes a process for preparing related 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol derivatives with high selectivity by reacting trifluoroacetyl-containing compounds with methylhydrazine in acidic media.

  • The process involves dissolving ethyl trifluoroacetate derivatives in acetic acid at low temperatures (~10 °C), followed by slow addition of aqueous methylhydrazine.
  • The reaction mixture is stirred at room temperature and then heated to ~80 °C for several hours.
  • Yields of up to 86.5% with selectivity ratios (desired isomer vs. others) of 96:4 have been reported.
  • Although these patents focus on pyrazol-5-ol derivatives, similar reaction conditions and hydrazine derivatives could be adapted to synthesize the aldehyde analog by subsequent oxidation or functional group transformation.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

Another advanced synthetic approach involves 1,3-dipolar cycloaddition reactions of diazocarbonyl compounds with alkynes catalyzed by metal triflates.

  • For example, ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of zinc triflate and triethylamine to afford pyrazole derivatives in high yields (~89%).
  • This method allows access to pyrazole-5-carboxylates and could be adapted to introduce the trifluoromethyl group and aldehyde substituent by careful selection of starting materials and post-cycloaddition modifications.

Functional Group Transformations on Pyrazole Precursors

Preparation of the aldehyde group at the 5-position can be achieved by oxidation of corresponding methyl or hydroxymethyl pyrazole intermediates.

  • Oxime formation followed by O-acetylation and subsequent rearrangement or hydrolysis has been reported for related pyrazole carbaldehydes.
  • For instance, the reaction of 1-methyl-3-(trifluoromethyl)-5-phenoxy-1H-pyrazole-4-carbaldehyde oxime with acetyl chloride in the presence of sodium bicarbonate affords acetylated oxime derivatives, which can be further transformed to aldehydes.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Selectivity/Notes Reference
Cyclocondensation of hydrazine with ethyl trifluoroacetate derivatives Ethyl trifluoroacetate, methylhydrazine, acetic acid, 10 °C to 80 °C ~86.5 High regioselectivity (96:4)
1,3-Dipolar cycloaddition Ethyl α-diazoacetate, alkyne, Zn triflate catalyst, triethylamine ~89 Good yields, straightforward procedure
Oxime formation and O-acetylation Pyrazole carbaldehyde oxime, acetyl chloride, NaHCO3, reflux Not specified Enables aldehyde functionalization
Hydrazine condensation with acetylenic ketones Phenylhydrazine or hydrazine hydrate, ethanol Variable (50-94) Regioisomer mixtures possible, depends on hydrazine

Research Findings and Notes

  • Regioselectivity is a critical factor in these syntheses due to the possibility of isomer formation. Optimizing temperature, solvent, and reagent addition rates improves selectivity.
  • The use of methylhydrazine in acidic medium with trifluoroacetyl precursors is a robust method yielding high purity pyrazole derivatives.
  • 1,3-dipolar cycloaddition reactions offer a modern, efficient alternative with high yields and mild conditions.
  • Post-synthetic modifications like oxime formation and acetylation are valuable for introducing or protecting aldehyde groups.
  • The trifluoromethyl group significantly influences reaction pathways and selectivity due to its electron-withdrawing nature.

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde in laboratory settings?

The compound can be synthesized via the Vilsmeier-Haack reaction , a well-established method for introducing aldehyde groups into aromatic systems. For example, 1-aryl-5-chloro-3-methylpyrazole-4-carbaldehydes are synthesized by reacting 3-methyl-1-arylpyrazol-5(4H)-ones with a formylating agent (e.g., POCl₃/DMF) . Adapting this method, the ethyl and trifluoromethyl substituents can be introduced through precursor modification, such as alkylation or halogen exchange reactions. Key steps include:

  • Alkylation : Introducing the ethyl group via nucleophilic substitution or transition metal-catalyzed coupling.
  • Trifluoromethylation : Using reagents like CF₃X (X = Cl, Br) under controlled conditions .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aldehyde proton (δ 9.5–10.5 ppm) and distinguishing substituents (e.g., ethyl group δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂; trifluoromethyl δ ~110–120 ppm in ¹⁹F NMR) .
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated for structurally related pyrazole carbaldehydes .
  • IR Spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) and CF₃ vibrations (~1150–1250 cm⁻¹) are diagnostic .

Q. What safety precautions are necessary when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes) and medical consultation if irritation persists .
  • Storage : In airtight containers under inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation .

Advanced Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic additions?

The electron-withdrawing trifluoromethyl group increases the electrophilicity of the aldehyde carbon, enhancing reactivity toward nucleophiles (e.g., hydroxylamine, hydrazines). This effect is evident in:

  • Oxime Formation : Rapid reaction with NH₂OH·HCl in ethanol/water under mild conditions (room temperature, 1–2 hours) .
  • Schiff Base Synthesis : Condensation with primary amines occurs efficiently, with yields >80% reported for analogous compounds .

Q. What strategies stabilize the aldehyde group during storage or reaction conditions?

  • Inert Atmosphere : Storage under N₂/Ar minimizes oxidation to the carboxylic acid .
  • Low Temperatures : Reactions involving the aldehyde are conducted at 0–5°C to suppress side reactions (e.g., aldol condensation) .
  • Protecting Groups : Temporary protection as acetals or thioacetals can be employed during multi-step syntheses .

Q. Can this compound serve as a precursor for heterocyclic derivatives, and what methodologies are reported?

Yes, the aldehyde group is a versatile handle for synthesizing:

  • Oxazoles/Cycloadducts : Reaction with nitriles or azides under Huisgen conditions .
  • Pyrazoline Derivatives : Condensation with hydrazines to form hydrazones, followed by cyclization .
  • Metal Complexes : Coordination with transition metals (e.g., Cu, Pd) for catalytic applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde
Reactant of Route 2
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

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